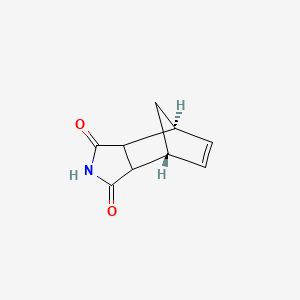

5-Norbonene-2,3-dicarboximide

Description

5-Norbornene-2,3-dicarboximide (CAS: 3647-74-3) is a bicyclic compound with the molecular formula C₉H₉NO₂ . Its structure consists of a norbornene core fused with two carboximide groups at positions 2 and 3, conferring rigidity and reactivity. This compound serves as a versatile scaffold in organic synthesis, particularly for developing pharmaceuticals, agrochemicals, and functional materials. Its derivatives exhibit diverse biological activities, including anticancer, herbicidal, and receptor-binding properties, as well as applications in luminescent metal-organic frameworks (MOFs) .

Properties

IUPAC Name |

(1R,7S)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-8-6-4-1-2-5(3-4)7(6)9(12)10-8/h1-2,4-7H,3H2,(H,10,11,12)/t4-,5+,6?,7? | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPIUUMROPXDNRH-DPTVFECHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C3C2C(=O)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2C=C[C@H]1C3C2C(=O)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diels-Alder Reaction of Maleic Anhydride and Cyclopentadiene

The classical route to NDI begins with the Diels-Alder reaction between maleic anhydride (MAH) and cyclopentadiene (CPD), forming 5-norbornene-endo-2,3-dicarboxylic anhydride (endo-NDA) as the kinetic product. This reaction proceeds via a concerted mechanism, favoring the endo transition state due to secondary orbital interactions. The endo-NDA is subsequently isomerized to the thermodynamically stable exo-NDA at elevated temperatures (180–220°C).

Reaction Conditions:

Conversion to N-Hydroxy Dicarboximide

endo-NDA or exo-NDA is reacted with hydroxylamine hydrochloride (NHOH·HCl) in aqueous sodium carbonate to yield N-hydroxy-5-norbornene-2,3-dicarboximide (HONDI). This step involves nucleophilic attack of hydroxylamine on the anhydride, followed by dehydration.

Optimized Protocol (General Procedure A):

-

Molar Ratio: 1:1 (anhydride : NHOH·HCl).

-

Reaction Time: 3 hours at 25°C.

Alternative Diels-Alder Approaches

Fumaric Acid as Dienophile

trans-5-Norbornene-2,3-dicarboxylic acid is synthesized via the Diels-Alder reaction of fumaric acid with cyclopentadiene, followed by dehydration to the anhydride. This method avoids maleic anhydride’s handling challenges but requires higher temperatures (170°C) and prolonged reaction times.

| Parameter | Value |

|---|---|

| Dienophile | Fumaric acid |

| Solvent | None (neat) |

| Reaction Time | 4–6 hours |

| Yield (anhydride) | 75–80% |

Microreactor-Enabled One-Pot Synthesis

Recent advancements utilize continuous-flow microreactors for in situ CPD generation from dicyclopentadiene (DCPD), enabling one-pot synthesis of NDA isomers. At 260°C and 4 MPa, exo/endo ratios of 1.19:1 are achieved with 98% selectivity in 2 minutes.

Advantages Over Batch Methods:

-

Residence Time: 2 minutes vs. 6–8 hours.

-

Byproduct Suppression: <2% due to precise temperature control.

-

Scalability: Suitable for industrial-scale production.

Stereochemical Control and Isomerization

Endo-to-Exo Isomerization

Thermal isomerization of endo-NDA to exo-NDA is critical for applications requiring the exo configuration. DFT calculations reveal the exo isomer’s stability ( kcal/mol). Optimal conditions include:

Solvent and Pressure Effects

High solvent polarity accelerates isomerization but risks retro-Diels-Alder decomposition. Excessive pressure (>5 MPa) in microreactors promotes dimerization byproducts, reducing selectivity to 85%.

| Parameter | Value |

|---|---|

| Coupling Reagent | DCC |

| Solvent | DMF/Water (9:1) |

| Yield | 92–95% |

Industrial and Pharmacological Applications

Chemical Reactions Analysis

Ring-Opening Polymerization

The norbornene moiety undergoes ring-opening metathesis polymerization (ROMP), forming polymers with tailored mechanical and thermal properties. This reaction is catalyzed by transition-metal complexes (e.g., Grubbs catalysts), leveraging the strained bicyclic structure.

| Reaction Conditions | Outcome |

|---|---|

| Catalyst: Ru-based complexes | High-molecular-weight polymers |

| Solvent: Dichloromethane | Glass transition temperatures >100°C |

| Temperature: 25–40°C | Applications in coatings and composites |

Diels-Alder Reactivity

The parent anhydride (5-norbornene-2,3-dicarboxylic anhydride) forms via Diels-Alder reaction between cyclopentadiene and maleic anhydride. This intermediate undergoes isomerization to the carboximide derivatives .

| Isomer | ΔH<sub>f</sub> (kJ/mol) | Thermal Stability | Key Application |

|---|---|---|---|

| exo | -412.3 | More stable | Peptide coupling agents |

| endo | -410.1 | Less stable | Polymer precursors |

Thermal equilibration between exo and endo isomers occurs at 200–260°C, achieving exo/endo ratios up to 1.19:1 under optimized microreactor conditions .

Peptide Coupling Reactions

N-Hydroxy-5-norbornene-2,3-dicarboximide (HONB) serves as a coupling agent in peptide synthesis, forming active esters with carboxyl groups. These esters react efficiently with amines, minimizing racemization .

Mechanism

-

Activation : Carboxylic acid reacts with HONB and a carbodiimide (e.g., DCC, EDC) to form an active ester.

-

Aminolysis : The ester reacts with an amine, releasing HONB and forming the peptide bond.

| Reaction Parameter | Optimal Value | Yield |

|---|---|---|

| Solvent: DMF or DCM | 0–4°C | 70–90% |

| pH: 6–7 (aqueous conditions) | 24–48 h reaction time |

Advantages Over NHS :

Isomerization and Epimerization

The exo and endo isomers interconvert thermally, with DFT calculations confirming near-identical thermodynamic stabilities (ΔΔG ≈ 2 kJ/mol) . This equilibration is critical for accessing both isomers for specific applications:

| Technique | exo Marker | endo Marker |

|---|---|---|

| <sup>1</sup>H NMR | δ 3.2 ppm (H2/H3 protons) | δ 2.7 ppm (H2/H3 protons) |

| <sup>13</sup>C NMR | δ 46.7 ppm (C7 bridge carbon) | δ 38.2 ppm (C7 bridge carbon) |

Functionalization and Conjugation

The carboximide group undergoes nucleophilic substitution, enabling conjugation with biomolecules and polymers:

-

Example : Reaction with poly(ethylene glycol)-folate (HO-PEG-FOL) using DIC/DMAP yields PEGylated derivatives for drug delivery .

Hydrolysis and Stability

The carboximide hydrolyzes slowly in aqueous media, but HONB esters exhibit exceptional hydrolytic stability compared to NHS esters, enabling reactions in mixed aqueous-organic solvents .

| Ester Type | Half-life (pH 7.4, 25°C) |

|---|---|

| HONB | >72 h |

| NHS | ~4 h |

Theoretical Insights

DFT studies at the B97-D/6-311G(d,p) level reveal:

Scientific Research Applications

Chemical Synthesis and Catalysis

5-Norbonene-2,3-dicarboximide serves as an important intermediate in organic synthesis. It is particularly utilized in the preparation of asymmetrical carbonates and polymeric carriers, making it valuable in the pharmaceutical and chemical industries. The compound can be reacted with alcohols and polymers containing hydroxyl or amino groups to yield derivatives useful for further applications in drug development and material science .

Case Study: Peptide Synthesis

A notable application of this compound is in peptide synthesis. Research has demonstrated that using N-hydroxy-5-norbornene-2,3-dicarboximide improves the efficiency of peptide bond formation while minimizing racemization. This method allows for the production of therapeutically valuable peptides such as oxytocin and glucagon with high yields and purity . The reaction mechanism involves the formation of an N-hydroxy ester that reacts with amino acids or peptides, facilitating efficient coupling without the undesirable by-products associated with traditional methods.

Pharmacological Applications

Recent studies have highlighted the pharmacological potential of derivatives of this compound, particularly as ligands for serotonin receptors. Compounds derived from this scaffold have shown promising affinities for various serotonin receptor subtypes (5-HT1A, 5-HT2A, and 5-HT2C), indicating potential applications in treating psychiatric disorders .

Case Study: Serotonin Receptor Ligands

In a study evaluating a series of 5-norbornene derivatives, certain compounds demonstrated high specificity and potency towards the 5-HT1A receptor. The modifications on the piperazine ring significantly influenced receptor binding affinities, with some derivatives showing submicromolar potencies. This highlights the potential of these compounds as therapeutic agents in neuropharmacology .

Materials Science

The unique structural properties of this compound allow it to be used in materials science, particularly in developing advanced polymers. Its ability to undergo Diels-Alder reactions makes it suitable for creating thermosetting resins and other polymeric materials that require specific thermal and mechanical properties.

Table: Comparison of Applications

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Chemical Synthesis | Asymmetrical carbonates | High reactivity; versatile intermediate |

| Medicinal Chemistry | Serotonin receptor ligands | High specificity; potential therapeutic uses |

| Peptide Synthesis | Efficient coupling of amino acids | High yield; minimal racemization |

| Materials Science | Development of thermosetting resins | Enhanced thermal/mechanical properties |

Mechanism of Action

The mechanism by which 5-Norbonene-2,3-dicarboximide exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to various receptors and enzymes, thereby modulating their activity. This interaction can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Norcantharimide Derivatives

Norcantharimide derivatives, such as N-farnesyloxy-7-oxabicyclo[2.2.1]heptane-2,3-dicarboximide (Compound 9) and N-farnesyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboximide (Compound 18), replace the norbornene core with a 7-oxabicyclo system. These compounds demonstrate potent cytotoxicity against HepG2 liver carcinoma cells (IC₅₀ < 10 µM) while sparing normal cells, attributed to lipophilic substituents enhancing membrane permeability .

| Compound | Substituent | Biological Activity | Key Finding |

|---|---|---|---|

| 5-Norbornene-2,3-dicarboximide | None (parent) | Scaffold for functionalization | Base structure for diverse analogues |

| Compound 9 | Farnesyloxy | Anticancer (HepG2) | IC₅₀: 8.2 µM; induces apoptosis |

| Compound 18 | Farnesyl | Anticancer (HepG2) | IC₅₀: 7.6 µM; anti-proliferative |

Norbormide (Pharmacological Derivative)

Norbormide (5-(α-hydroxy-α-2-pyridylbenzyl)-7-(α-2-pyridylbenzylidene)-5-norbornene-2,3-dicarboximide) is a selective rat toxicant. It induces vasoconstriction in rat peripheral arteries but relaxes non-rat vessels, highlighting species-specific targeting. This activity stems from its bulky aromatic substituents, which modulate calcium channel interactions .

Arylpiperazine Derivatives

Derivatives like N-benzyloxycarbonyloxy-5-norbornene-2,3-dicarboximide exhibit enhanced 5-HT₁A receptor affinity (Kᵢ < 50 nM) compared to amide-substituted analogues. The dicarboximide group stabilizes receptor-ligand interactions via hydrogen bonding, whereas amide substitutions reduce binding potency by ~30% .

Stereochemical Variations

The stereochemistry of substituents significantly impacts stability and function:

- Exo vs. Endo Isomers: Exo-N-hydroxy-5-norbornene-2,3-dicarboximide is thermodynamically more stable (ΔH ≈ 2 kcal/mol) than the endo isomer. Exo isomers dominate in equilibration (50:50 ratio) and show distinct NMR shifts (e.g., δ 4.2 ppm for exo bridge protons vs. δ 3.8 ppm for endo) .

- Synthesis Applications : Exo isomers are preferred in peptide synthesis to minimize racemization, while endo isomers are used in anhydride formation .

Functional Materials and Sensors

A zinc-based MOF incorporating 5-(5-norbornene-2,3-dicarboximide) isophthalic acid exhibits selective Fe(III) sensing via luminescence quenching (LOD: 7.5 × 10⁻⁶ M). The carboximide groups coordinate with Tb³⁺/Eu³⁺, enabling ratiometric detection .

Agrochemical Derivatives

- N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide (MGK 264): This alkyl-substituted derivative acts as an insecticide synergist, enhancing pyrethroid efficacy. Its lipophilicity (log P ≈ 3.5) improves solubility in organic formulations .

- Herbicidal Cyclohexene Analogues: N-amino-1,4-endocyclohex-5-ene-2,3-dicarboximide derivatives inhibit weed growth (EC₅₀: 0.1–1.0 mM) by disrupting chloroplast function, demonstrating the role of amino substituents in phytotoxicity .

Key Data Tables

Table 1: Physical and Chemical Properties

| Compound | Melting Point (°C) | Solubility | Key Application |

|---|---|---|---|

| 5-Norbornene-2,3-dicarboximide | N/A | Ethanol, DMF | Synthetic intermediate |

| endo-N-hydroxy derivative | 166–170 | Ethanol | Peptide synthesis |

| MGK 264 | Liquid (bp 158) | Organic solvents | Insecticide synergist |

Biological Activity

5-Norbornene-2,3-dicarboximide (NDBI) is a compound that has garnered attention for its diverse biological activities and potential applications in pharmacology and toxicology. This article explores the biological activity of NDBI, focusing on its receptor interactions, toxicological implications, and relevant case studies.

Chemical Structure and Properties

5-Norbornene-2,3-dicarboximide is characterized by its unique bicyclic structure, which contributes to its biological activity. The compound has the molecular formula CHNO and features two carboximide functional groups attached to a norbornene framework. This structure allows for various interactions with biological targets, particularly in receptor binding and enzyme inhibition.

Receptor Interactions

Recent studies have highlighted the interaction of NDBI derivatives with serotonin receptors, specifically the 5-HT receptor subtypes. A series of 5-norbornene-2-carboxamide derivatives were synthesized and evaluated for their affinities to the 5-HT, 5-HT, and 5-HT receptors. The results indicated that many compounds exhibited significant agonistic activity at these receptors, with potencies in the submicromolar range. Notably, compounds such as Norbo-10 and Norbo-11 demonstrated impressive binding affinities, with Ki values below 40 nM for 5-HT receptors .

Table 1: Binding Affinities of Selected NDBI Derivatives

| Compound | Receptor Type | Ki (nM) | pKi Value |

|---|---|---|---|

| Norbo-10 | 5-HT | 13 | 7.87 ± 0.35 |

| Norbo-11 | 5-HT | 31 | 7.51 ± 0.29 |

| Norbo-15 | 5-HT | 31 | 7.50 ± 0.25 |

| Ketanserin | Reference | - | 8.27 ± 0.06 |

These findings suggest that modifications to the piperazine fragment can significantly enhance receptor binding affinity.

Pharmacological Evaluation

In vitro evaluations have shown that NDBI derivatives can modulate smooth muscle contractions mediated by serotonin receptors. For instance, compounds like Norbo-5 and Norbo-14 were tested in rat ileum assays, demonstrating their ability to inhibit serotonin-induced contractions effectively . This action highlights their potential as therapeutic agents for conditions related to serotonin dysregulation.

Toxicological Considerations

The toxicological profile of NDBI is also critical in understanding its safety and efficacy as a pharmacological agent. Research indicates that while certain derivatives exhibit potent biological activity, they may also pose risks of toxicity, particularly in rodent models. For example, NDBI has been identified as a rodenticide with selective toxicity towards rats while being less harmful to other species . This specificity is crucial for developing safer pest control methods.

Table 2: Toxicity Profile of NDBI Derivatives

| Compound | Toxicity Level (LD50) | Target Species |

|---|---|---|

| NDBI | Moderate | Rats |

| Norbo-20 | Low | Non-target |

Case Studies

- Rodent Control : A study focused on the application of NDBI as a rodenticide highlighted its unique mechanism of action that leads to selective toxicity towards rats while minimizing risks to non-target species . This case underscores the importance of chemical specificity in pest management strategies.

- Serotonin Receptor Agonism : In a pharmacological study, several NDBI derivatives were evaluated for their agonistic effects on serotonin receptors in vitro. The results demonstrated that these compounds could effectively modulate receptor activity and influence physiological responses related to serotonin signaling .

Q & A

Basic: What synthetic strategies are effective for preparing NDI derivatives, and how are stereoisomers managed during purification?

NDI derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example:

- Trityl- or benzyl-protected derivatives : React NDI with trityl chloride, benzyl bromide, or benzyloxycarbonyl reagents in dichloromethane or DMF, using bases like triethylamine or potassium carbonate .

- Stereoisomer separation : Products often form mixtures of four stereoisomers due to the norbornene ring’s rigidity. Purification involves column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) to isolate isomers. Melting point ranges (e.g., 71–162°C) and NMR coupling constants help distinguish isomers .

Basic: What analytical methods are critical for confirming the structure and purity of NDI derivatives?

- NMR spectroscopy : and NMR provide structural confirmation. For example, the norbornene protons exhibit distinct splitting patterns (δ 1.5–3.5 ppm), while aromatic substituents (e.g., pyridyl groups) show deshielded peaks (δ 7–9 ppm) .

- Mass spectrometry (MS) : High-resolution MS validates molecular weights (e.g., m/z 275.39 for N-benzyl derivatives) and fragmentation patterns .

- Melting point analysis : Sharp ranges (e.g., 160–162°C) indicate purity .

Advanced: How can NDI-based ligands enhance luminescent metal-organic frameworks (MOFs) for ion sensing?

NDI’s rigid structure and carboxylic acid groups enable coordination with metal ions. For example:

- Zn-NDI MOFs doped with Tb/Eu : Synthesized via solvothermal methods, these MOFs exhibit strong green/red luminescence under UV light. Luminescence quenching or enhancement (e.g., Fe quenches, Pb enhances) allows selective ion detection. Quantum yields (up to 42.67%) and lifetimes (0.587 ms) are quantified via photoluminescence spectroscopy .

Advanced: What mechanistic insights explain the species-specific vasoactivity of Norbormide (NRB), an NDI-derived rodenticide?

NRB selectively contracts rat peripheral arteries but relaxes non-rat vessels. Key methodologies:

- Isolated artery assays : Measure tension changes in rat caudal arteries vs. non-rat models (e.g., guinea pig) using wire myography. NRB’s effects correlate with Ca influx blockade in rats (IC ~10 μM) .

- Receptor profiling : Radioligand binding assays identify species-specific interactions with adrenergic or purinergic receptors .

Advanced: How do solvent properties influence NDI solubility, and what models predict its behavior in binary solvent systems?

- Hansen solubility parameters : Experimental solubility in methanol/DMF, ethanol/DMF, and ethyl acetate/DMF is measured via gravimetry (278–323 K). Data fit to the Apelblat equation or λh model to predict miscibility .

- Thermodynamic analysis : Calculate Gibbs free energy (Δ) and enthalpy (Δ) of dissolution via van’t Hoff plots. NDI’s solubility increases with DMF content due to polar interactions .

Advanced: What role do NDI derivatives play in controlled polymerization, and how is kinetics monitored?

- Ring-opening metathesis polymerization (ROMP) : N-(hydroxyethyl)-NDI initiates aqueous ROMP of phosphoester monomers. Kinetics tracked via NMR or SEC: vs. time confirms first-order behavior. Polymers achieve >20 kDa with low dispersity (Đ <1.2) .

Advanced: How can computational methods resolve stereochemical ambiguities in NDI derivatives?

- DFT calculations : Optimize geometries of NDI stereoisomers (e.g., cis vs. trans) and calculate NMR chemical shifts (e.g., , ) using Gaussian or ORCA. Compare with experimental data to assign configurations .

- X-ray crystallography : Resolve crystal structures of stable isomers (e.g., N-benzyl derivatives) to validate computational predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.